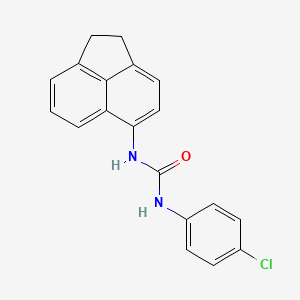
1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C23H16ClNO2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.83 . Other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of derivatives similar to "1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea" is in the field of corrosion inhibition. For instance, derivatives have been investigated for their effectiveness in protecting mild steel from corrosion in acidic environments. These studies reveal that such compounds exhibit good performance as corrosion inhibitors, with their efficiency increasing with higher concentration and lower temperature. These inhibitors act by forming a protective adsorbed film on the metal surface, with adsorption obeying the Langmuir isotherm. This application is crucial for extending the life of metal structures and components in industrial settings (Bahrami & Hosseini, 2012).
Organic Synthesis and Biological Activity
Another application lies in the synthesis and biological evaluation of novel derivatives. These compounds have been synthesized and assessed for their biological activities, including antitumor properties. Such research provides insights into the potential pharmaceutical applications of these chemicals and contributes to the development of new therapeutic agents. For example, novel thiazolyl urea derivatives exhibit promising antitumor activities, highlighting the versatility of these compounds in medicinal chemistry (Ling et al., 2008).
Molecular Structure and Optical Properties
The study of the molecular structure and optical properties of such compounds is crucial for the development of new materials with potential applications in nonlinear optics and electronic devices. Investigations into the electronic, optical, and nonlinear optical properties of these derivatives can lead to the discovery of materials with superior performance for use in optoelectronics and photonics. For instance, derivatives have been assessed for their second and third harmonic generation properties, demonstrating potential as materials for optoelectronic device fabrication (Shkir et al., 2018).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-14-7-9-15(10-8-14)21-19(23)22-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWMCXQHWKMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
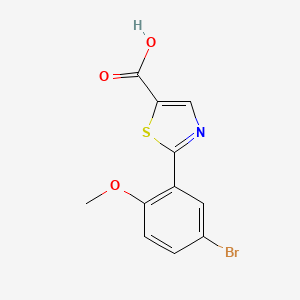
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)
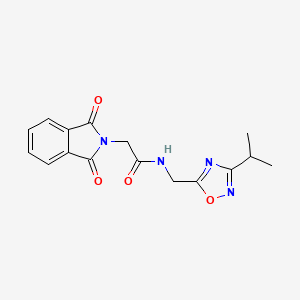
![2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393229.png)
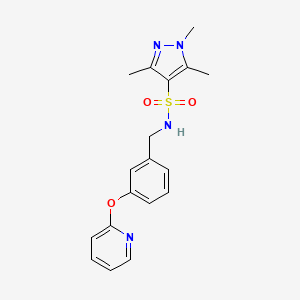
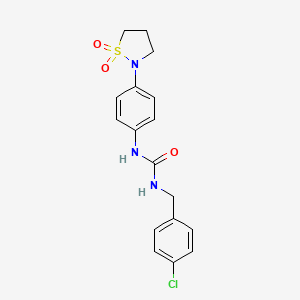

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide](/img/structure/B2393238.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)
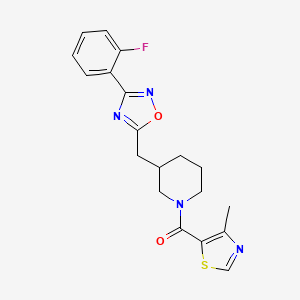
![4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2393243.png)